1-Methyl-3-vinyl-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7N3 |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
3-ethenyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-5-6-4-8(2)7-5/h3-4H,1H2,2H3 |
InChI Key |
YDAFYUHLHYZTLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C=C |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Chemical Transformations of 1 Methyl 3 Vinyl 1h 1,2,4 Triazole
Retrosynthetic Analysis for the 1-Methyl-3-vinyl-1H-1,2,4-triazole Core
A retrosynthetic analysis of this compound reveals several possible disconnection pathways, highlighting the key precursors required for its synthesis.
Key Disconnections and Precursor Identification
The most logical disconnections for the target molecule involve the C-C bond of the vinyl group, the N-C bond of the methyl group, and the bonds forming the triazole ring itself.
Disconnection Approach 1: Late-stage N-methylation
This approach disconnects the methyl group first, leading to the precursor 3-vinyl-1H-1,2,4-triazole . This intermediate can be further disconnected at the vinyl group. A Wittig-type reaction or a vinylation of a C3-functionalized triazole could be considered. For instance, a 3-formyl-1,2,4-triazole could serve as a precursor to the vinyl group.
Disconnection Approach 2: De Novo Triazole Formation with Pre-installed Groups
Alternatively, the entire this compound can be constructed from acyclic precursors already containing the necessary methyl and vinyl functionalities. This would involve the cyclization of a suitably substituted amidine or amidrazone derivative with a reagent that provides the remaining nitrogen atom of the triazole ring. For example, the reaction of an N-methylated amidine derived from acrylamide (B121943) with a hydrazine (B178648) derivative could form the triazole ring.
A key precursor for the vinyltriazole moiety is often an acrylic acid derivative. For instance, a solid-phase synthesis has been reported for vinyl-substituted 1,2,4-triazoles using polymer-supported α-selenopropionic acid, which acts as an acrylic acid equivalent. arkat-usa.org
De Novo Synthesis Approaches to this compound
The de novo synthesis of this compound can be approached by constructing the triazole ring with the vinyl and methyl groups already in place or introduced sequentially.
Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation
The formation of the 1,2,4-triazole ring is a crucial step and can be achieved through various cyclization strategies. The main methods involve the reaction of amidines, imidates, or amidrazones with a suitable nitrogen source. frontiersin.orgnih.gov For the synthesis of a 3-substituted-1,2,4-triazole, a common method is the condensation of an amidine with a hydrazine derivative.
In the context of 3-vinyl-1,2,4-triazole, one could envision the use of an acrylamide-derived imidate reacting with hydrazine. A plausible reaction scheme is the formation of an imidate from acrylamide, which then undergoes cyclization with hydrazine.
| Reactants | Reagents/Conditions | Product | Reference |
| Acrylamide, Hydrazine | 1. PPh3, I2, Imidazole; 2. Reflux | 3-Vinyl-1H-1,2,4-triazole | General method |
Introduction of the Vinyl Moiety: Direct and Indirect Methods
The introduction of the vinyl group at the C3 position of the 1,2,4-triazole ring can be a challenging step.
Direct Methods:
Direct vinylation of a pre-formed 1-methyl-1H-1,2,4-triazole at the C3 position is difficult due to the generally low reactivity of the C-H bond. However, transition-metal-catalyzed cross-coupling reactions could be a possibility if a suitable leaving group is present at the C3 position (e.g., a halogen). For instance, a Stille or Suzuki coupling of a 3-halo-1-methyl-1,2,4-triazole with a vinyltin (B8441512) or vinylboronic acid derivative, respectively, could be employed.
A study on the direct vinylation of 1,2,4-triazole with phenylacetylene (B144264) has been reported to yield N-vinyl isomers. nih.govrsc.org This highlights the challenge of achieving C-vinylation directly.
Indirect Methods:
Indirect methods are often more feasible. These typically involve the construction of the triazole ring with a functional group at the C3 position that can be later converted into a vinyl group.
From a C3-aldehyde: A 3-formyl-1-methyl-1,2,4-triazole can be subjected to a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) to generate the terminal vinyl group.
From a C3-carboxylic acid derivative: A 3-carboxy-1-methyl-1,2,4-triazole could be reduced to the corresponding alcohol, which is then oxidized to the aldehyde for a subsequent Wittig reaction, or converted to a halide and then subjected to an elimination reaction.
Solid-Phase Synthesis: A traceless solid-phase synthesis of 3-vinyl-1,2,4-triazoles has been developed using a polymer-supported α-selenopropionic acid. arkat-usa.org In this method, the selenium resin acts as a traceless linker, and the vinyl group is formed upon oxidative elimination of the selenide (B1212193) intermediate. This approach offers the advantage of simplified purification. arkat-usa.org
| Precursor | Reagents/Conditions | Intermediate/Product | Reference |
| Polymer-supported α-selenopropionic acid | 1. Amidrazone; 2. H2O2 | 3-Vinyl-1,2,4-triazole | arkat-usa.org |
Regioselective Methylation Strategies at the N-1 Position
Once 3-vinyl-1H-1,2,4-triazole is obtained, the final step is the regioselective introduction of the methyl group at the N-1 position. The alkylation of unsymmetrically substituted 1,2,4-triazoles can lead to a mixture of N-1 and N-2 isomers. The regioselectivity is influenced by factors such as the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent. mdpi.com
For 3-substituted-1,2,4-triazoles, alkylation often preferentially occurs at the N-1 position under basic conditions due to thermodynamic control, as the N-1 substituted product is generally more stable. However, kinetic control can sometimes favor the N-2 isomer.
To achieve high regioselectivity for N-1 methylation, specific reaction conditions must be employed. The use of a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base such as sodium hydride or potassium carbonate is common. The choice of solvent can also play a crucial role in directing the regioselectivity. Aprotic polar solvents like DMF or DMSO are often used. mdpi.com
| Reactant | Reagent | Conditions | Product | Reference |
| 3-Vinyl-1H-1,2,4-triazole | Methyl iodide | K2CO3, Acetone, Reflux | This compound and 2-Methyl-3-vinyl-1H-1,2,4-triazole | General method |
Derivatization and Functionalization Reactions of this compound
The vinyl group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The primary mode of derivatization involves reactions of the vinyl group. One of the most significant reactions is polymerization . The radical polymerization of vinyl-1,2,4-triazole derivatives has been studied, leading to the formation of polymers with potential applications in materials science. researchgate.net The polymerization of this compound would yield a polymer with pendant 1-methyl-1,2,4-triazol-3-yl groups.
The vinyl group can also participate in various cycloaddition reactions . For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring fused to the triazole moiety. While specific examples for this compound are not extensively reported, the general reactivity of vinyl heterocycles suggests this possibility.
Furthermore, the double bond of the vinyl group can undergo a range of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to introduce further functionality.
| Reaction Type | Reagents | Product Type |
| Radical Polymerization | AIBN, Heat | Poly(this compound) |
| Diels-Alder Cycloaddition | Conjugated diene | Cyclohexene-fused triazole |
| Hydrogenation | H2, Pd/C | 1-Methyl-3-ethyl-1H-1,2,4-triazole |
| Bromination | Br2 | 1-Methyl-3-(1,2-dibromoethyl)-1H-1,2,4-triazole |
The triazole ring itself is generally stable but can undergo certain functionalization reactions, although these are less common than derivatization of the vinyl group.
Electrophilic and Nucleophilic Substitutions on the Triazole Ring System
The aromatic 1,2,4-triazole ring has distinct sites for electrophilic and nucleophilic attack. The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic substitution. chemicalbook.com Conversely, the nitrogen atoms possess lone pairs of electrons and are the primary sites for electrophilic attack. chemicalbook.com
In this compound, the N1 position is blocked by a methyl group. Electrophilic attack, such as protonation or alkylation, would therefore occur at the N2 or N4 positions. chemicalbook.com The remaining C-H bond on the triazole ring is at the C5 position. This carbon is the most likely site for deprotonation by a strong base (metalation) followed by reaction with an electrophile, or for direct nucleophilic substitution if a suitable leaving group is present. chemicalbook.comnih.gov
Studies on related S-protected 1,2,4-triazoles show that alkylation can occur on the nitrogen atoms, with a preference for the N2 position. nih.gov For nucleophilic substitution to occur at the C5 position, it would typically require prior functionalization, such as halogenation, to introduce a good leaving group.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Triazole Core and Vinyl Group
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and both the triazole core and the vinyl group of this compound can participate in such transformations.
At the Triazole Core: The C5 position of the triazole ring is the primary target for cross-coupling. Direct C-H activation and functionalization at this position are feasible. Palladium-catalyzed direct C-H arylation of 1-substituted-1,2,4-triazoles has been successfully demonstrated, providing a route to 5-aryl-1,2,4-triazoles. rsc.org This method avoids the pre-functionalization of the triazole ring.
Alternatively, a more traditional approach involves halogenating the C5 position, followed by a Suzuki or Stille coupling reaction. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is widely used. libretexts.org For example, 3,5-dihalo-4-alkyl-4H-1,2,4-triazoles readily undergo Suzuki coupling with various boronic acids to yield substituted triazoles. openreviewhub.orgmdpi.com Thus, bromination or iodination of this compound at the C5 position would generate a key intermediate for subsequent Suzuki coupling reactions.
At the Vinyl Group: The vinyl group itself is a versatile participant in cross-coupling reactions. It can serve as the alkene component in the Heck reaction, coupling with aryl or vinyl halides to extend the carbon chain. youtube.comnih.gov Conversely, the vinyl group can be converted into a coupling partner. For instance, hydroboration can generate a vinyl boronate ester, which can then participate in Suzuki coupling reactions with aryl halides. nih.gov Similarly, conversion to a vinyl halide would allow it to act as a substrate in various cross-coupling protocols.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The synthesis of this compound and its derivatives can be approached through the lens of green chemistry, aiming to improve efficiency, reduce waste, and use less hazardous materials.
Key strategies for a sustainable synthesis include:
Metal-Free Reactions: The synthesis of the vinyltriazole moiety can be achieved through metal-free hydroamination of an appropriate alkyne with 1-methyl-1,2,4-triazole (B23700). nih.govrsc.org This avoids the use of potentially toxic and expensive transition metal catalysts.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the synthesis of triazole derivatives. nih.govorganic-chemistry.org Ultrasound has also been employed to promote reactions like Huisgen cycloadditions under milder conditions. nih.gov
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a core principle. Reactions can be performed in water or ionic liquids, which can enhance reaction rates and simplify product isolation. openreviewhub.org
Catalyst-Free Conditions: Where possible, avoiding catalysts altogether simplifies purification and reduces waste. The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation without a catalyst is one such example. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. One-pot, multi-component reactions are particularly effective in this regard, as they can build molecular complexity in a single step, reducing the need for intermediate isolation and purification steps. nih.gov
An example of a greener approach to a related vinyltriazole involved a base-promoted, transition-metal-free reaction between a triazole and an alkyne, demonstrating high stereoselectivity and functional group tolerance. nih.gov Such methodologies provide a framework for developing more sustainable and environmentally benign syntheses of this compound.
Exploration of Reaction Mechanisms and Kinetics for 1 Methyl 3 Vinyl 1h 1,2,4 Triazole Transformations
Mechanistic Investigations of Vinyl Group Reactivity
The vinyl group attached to the 1,2,4-triazole (B32235) ring is the primary site of chemical reactivity. Its electronic properties are influenced by the electron-withdrawing nature of the triazole ring, which activates the double bond for various addition reactions.
Free Radical Polymerization Initiation and Propagation Mechanisms
The most prominent reaction of vinyl-substituted triazoles is free radical polymerization, leading to the formation of poly(vinyl-1,2,4-triazole)s. This process, like other free radical polymerizations, proceeds through well-defined initiation, propagation, and termination steps.
Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. For instance, upon heating, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. This radical then adds across the double bond of the 1-Methyl-3-vinyl-1H-1,2,4-triazole monomer, creating a new, more stable monomer radical. Radiation can also be used to initiate polymerization. researchgate.net
Termination: The growth of a polymer chain is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). The termination mechanism can influence the final properties of the polymer.
Cycloaddition Reaction Pathways and Transition State Analysis
The vinyl group of this compound can potentially participate in cycloaddition reactions, where it acts as a π-system component. These reactions are powerful tools for constructing cyclic molecules. While specific studies on this compound are limited, the reactivity can be inferred from analogous vinyl-heterocyclic systems, such as vinylimidazoles. mdpi.com
[4+2] Cycloaddition (Diels-Alder Reactions): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. This compound could theoretically act as a dienophile. For example, vinylimidazoles have been shown to undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide (NPM) at room temperature. mdpi.com Conversely, it is also conceivable for the vinyl-triazole system to be part of a diene that reacts with a potent dienophile, such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD). rsc.org These reactions are typically concerted, proceeding through a cyclic transition state where new sigma bonds are formed simultaneously. The reaction's feasibility and rate are governed by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com
[3+2] Cycloaddition (1,3-Dipolar Cycloadditions): This type of reaction involves a 1,3-dipole reacting with a dipolarophile (the vinyl group) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com Azides, nitrile oxides, and azomethine ylides are common 1,3-dipoles. The reaction of the vinyl group of this compound with an azide, for instance, would lead to the formation of a new triazole-substituted triazole structure. These reactions are highly valuable in "click chemistry" for their efficiency and specificity, often catalyzed by copper(I). wikipedia.org The mechanism is generally considered a concerted, pericyclic process, passing through an aromatic, six-pi-electron transition state. wikipedia.org
Transition State Analysis: In both Diels-Alder and 1,3-dipolar cycloadditions, the reaction proceeds through a highly ordered, cyclic transition state. The stereochemistry of the final product is determined at this stage. For a Diels-Alder reaction, an endo transition state is often favored due to secondary orbital interactions, although exo products can also be formed. For 1,3-dipolar cycloadditions, the regioselectivity (the orientation of the dipole relative to the dipolarophile) is a key consideration, influenced by electronic and steric factors of the reactants. wikipedia.org Computational studies are often employed to analyze the energy barriers of these transition states and predict the reaction outcomes.
Detailed Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For this compound, kinetic data is primarily available for its polymerization.
The kinetics of the radical polymerization of vinyltriazoles have been investigated. Studies on the closely related 1-vinyl-3-amino-1,2,4-triazole show that the nature of substituents on the triazole ring significantly affects the monomer's polymerization activity. The presence of an electron-donating amino group, for example, was found to decrease the polymerization activity compared to unsubstituted 1-vinyl-1,2,4-triazole (B1205247). researchgate.net This suggests that the electronic properties of the triazole ring play a crucial role in the reactivity of the vinyl group.
The solvent also has a pronounced effect on the polymerization kinetics. For 1-vinyl-3-amino-1,2,4-triazole, changing the solvent from acetonitrile (B52724) to water was observed to accelerate the polymerization process. researchgate.net This can be attributed to changes in the solvation of the monomer and the growing polymer chain, which can affect the propagation and termination rate constants.
A key kinetic parameter in radical polymerization is the ratio kp/kt0.5, where kp is the rate constant for propagation and kt is the rate constant for termination. This ratio is a measure of the polymerizability of a monomer. It has been found that for the vinyl monomer of the vicinal 1,2,3-triazole in an aprotic solvent, this ratio is approximately twice that for the symmetric 1,2,4-triazole derivative, indicating a difference in reactivity based on the isomer structure. researchgate.net
| Monomer | Condition | Observed Effect | Reference |
|---|---|---|---|
| 1-Vinyl-3-amino-1,2,4-triazole | Compared to 1-vinyl-1,2,4-triazole | Decreased polymerization activity | researchgate.net |
| 1-Vinyl-3-amino-1,2,4-triazole | Polymerization in water vs. acetonitrile | Accelerating effect in water | researchgate.net |
| 1-Vinyl-1,2,3-triazole vs. 1-Vinyl-1,2,4-triazole | Polymerization in aprotic solvent | kp/kt0.5 ratio is ~2x higher for the 1,2,3-isomer | researchgate.net |
Catalytic Aspects in this compound Chemistry
Catalysis plays a vital role in controlling the reaction pathways and efficiency of transformations involving vinyltriazoles.
In the context of cycloaddition reactions , transition metals are frequently employed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry" used to form 1,2,3-triazoles. nih.gov While this reaction typically forms the triazole ring itself, the principles can be extended to reactions of the vinyl group. For instance, rhodium(II) catalysts have been used to activate vinyl-substituted diazo compounds for selective alkylation reactions. wikipedia.org Furthermore, silver acetate (B1210297) (AgOAc) has been shown to catalyze the 1,3-dipolar cycloaddition of azomethine ylides with ynones. rsc.org
Base catalysis is also relevant. The synthesis of vinyltriazoles can be achieved through the addition of a triazole to an alkyne, a reaction that can be promoted by an inorganic base like cesium carbonate (Cs₂CO₃) in a transition-metal-free system. nih.govrsc.org This highlights the potential for base-catalyzed additions to the vinyl group of this compound as well.
For polymerization reactions , catalysis is primarily seen in the initiation step. As mentioned, radical initiators are catalysts in the sense that they are consumed and generate the radical species that start the polymer chain. In addition to chemical initiators, radiation can serve as a catalyst to induce polymerization. researchgate.net The interaction of the resulting polymer with metals is also noteworthy; poly(1-vinyl-1,2,4-triazole) has been shown to be an effective stabilizer for gold nanoparticles, indicating a strong coordinating interaction between the triazole units and the metal surface. researchgate.net
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Methyl 3 Vinyl 1h 1,2,4 Triazole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Methyl-3-vinyl-1H-1,2,4-triazole in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the complete chemical environment of each atom.
While specific experimental NMR data for this compound is not widely available in public literature, the expected chemical shifts can be reliably predicted based on the analysis of closely related analogs such as 1-vinyl-1,2,4-triazole (B1205247) and 1-methyl-1H-1,2,4-triazole. nih.govresearchgate.net The methyl group at the N1 position introduces a characteristic signal in both ¹H and ¹³C NMR spectra, while the vinyl group at the C3 position gives rise to a set of signals corresponding to its olefinic protons and carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-CH₃ | ~3.9 | ~35 |
| C5-H | ~8.2 | ~145 |
| C3-CH=CH₂ | ~6.8 (dd) | ~130 |
| C3-CH=CH₂ (trans) | ~5.8 (dd) | ~118 |
| C3-CH=CH₂ (cis) | ~5.4 (dd) | ~118 |
| C3 | - | ~155 |
| C5 | - | ~145 |
Note: These are predicted values based on known substituent effects on the 1,2,4-triazole (B32235) ring and may vary from experimental values.
To unequivocally assign the proton and carbon signals and to establish the connectivity within the this compound molecule, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. For instance, strong cross-peaks would be observed between the vinyl proton on the α-carbon and the two geminal protons on the β-carbon, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and vinyl groups to their corresponding carbon signals, as well as the C5-H proton to the C5 carbon of the triazole ring. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation between the N1-methyl protons and the C5 carbon of the triazole ring, and the correlations between the vinyl protons and the C3 carbon of the triazole ring. These correlations are instrumental in confirming the substitution pattern of the triazole ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. These techniques are highly sensitive to the specific bonding arrangements within the molecule.
The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the triazole ring, the methyl group, and the vinyl group. The assignment of these bands can be made by comparison with the spectra of related compounds and with the aid of computational predictions. researchgate.netnih.govnih.gov
Interactive Data Table: Representative Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |
| ~3100-3000 | Medium | Medium | C-H stretching (vinyl and triazole ring) |
| ~2950-2850 | Medium | Medium | C-H stretching (methyl) |
| ~1640 | Medium | Strong | C=C stretching (vinyl) |
| ~1550-1450 | Strong | Medium | C=N and N=N stretching (triazole ring) |
| ~1450-1350 | Medium | Medium | C-H bending (methyl and vinyl) |
| ~1280 | Strong | Medium | Ring breathing and C-N stretching |
| ~980-900 | Strong | Medium | =C-H out-of-plane bending (vinyl) |
Overtones and combination bands, which occur at higher frequencies, can also be observed, although they are typically much weaker than the fundamental vibrations. These can provide additional structural information but are often more complex to assign.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). It also provides structural information through the analysis of fragmentation patterns upon ionization.
For this compound (C₅H₇N₃), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. The fragmentation of 1,2,4-triazole derivatives under mass spectrometric conditions often involves characteristic losses of small neutral molecules. researchgate.netnuph.edu.ua
Predicted Fragmentation Pathways:
Loss of N₂: A common fragmentation pathway for triazoles is the elimination of a molecule of nitrogen gas (N₂), leading to a significant fragment ion.
Loss of HCN: The triazole ring can also fragment through the loss of hydrogen cyanide (HCN).
Loss of vinyl group: Cleavage of the bond between the triazole ring and the vinyl group would result in a fragment corresponding to the 1-methyl-1H-1,2,4-triazolyl cation.
Loss of methyl radical: The loss of a methyl radical (•CH₃) from the molecular ion is another plausible fragmentation pathway.
The analysis of the isotopic pattern, particularly the ratio of the M+1 to M peaks, can further corroborate the elemental composition, as the natural abundance of ¹³C contributes to the M+1 peak.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
While the previously discussed spectroscopic techniques provide detailed information about the molecule in the gas or solution phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.
Although a crystal structure for this compound itself is not reported in the Cambridge Structural Database, the crystal structures of numerous other 1,2,4-triazole derivatives have been determined. rsc.org These studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. For instance, in the crystal structure of 4-benzylideneamino-5-mercapto-1,2,4-triazole, the triazole ring is planar, and there are significant intermolecular hydrogen bonds. rsc.org It can be anticipated that in the solid state, this compound would also exhibit a planar triazole ring, and the vinyl and methyl groups would adopt specific conformations to optimize crystal packing.
Crystal Packing and Intermolecular Interactions Analysis
An in-depth analysis of the crystal packing and intermolecular interactions of this compound is currently precluded by the lack of published single-crystal X-ray diffraction data. This technique is the definitive method for determining the precise three-dimensional arrangement of molecules in a solid state, providing invaluable insights into the supramolecular architecture.
In the absence of experimental data for this compound, a hypothetical analysis based on the structural motifs commonly observed in related 1,2,4-triazole derivatives can be considered. Typically, the crystal packing of such heterocyclic compounds is governed by a combination of weak intermolecular forces. These include:
Hydrogen Bonds: While the 1-methyl substitution prevents the classic N-H···N hydrogen bonding often seen in unsubstituted triazoles, the nitrogen atoms of the triazole ring can still act as hydrogen bond acceptors. Interactions could potentially form with weak C-H donors from neighboring methyl or vinyl groups (C-H···N).
To illustrate the type of data that would be expected from a single-crystal X-ray diffraction study, the following tables are provided as examples of how such information would be presented.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Table 2: Hypothetical Intermolecular Interaction Geometries
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C-H···N | C(vinyl)-H···N(4) | Value | Value |
It is imperative to emphasize that the values in these tables are purely illustrative and await experimental determination. The actual crystal structure would be influenced by the interplay of the electronic properties of the methyl and vinyl substituents with the triazole core, potentially leading to unique packing motifs not seen in other triazole derivatives.
Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is necessary to provide the definitive data required for a thorough understanding of its solid-state structure and intermolecular interactions.
Computational and Theoretical Chemistry Approaches Applied to 1 Methyl 3 Vinyl 1h 1,2,4 Triazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 1-Methyl-3-vinyl-1H-1,2,4-triazole. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state geometries and energetics of triazole derivatives. For substituted 1,2,4-triazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can predict key geometric parameters and thermodynamic stabilities. bohrium.comresearchgate.net
DFT studies on related 1,2,4-triazole (B32235) systems have been employed to determine optimized geometries, bond lengths, and bond angles. bohrium.com These calculations are crucial for understanding how the methyl and vinyl substituents influence the planarity and electronic distribution of the triazole ring. The relative energies of different conformers and tautomers can also be assessed, providing insight into the most stable forms of the molecule under various conditions. researchgate.net For instance, studies on C5-substituted 1,2,4-triazoles have shown that the relative stability of different tautomers (N1-H, N2-H, and N4-H) is strongly influenced by the electronic nature of the substituent. researchgate.net
Table 1: Representative Calculated Geometric Parameters for a 1,2,4-Triazole Ring System Using DFT (Note: This table presents typical data for a substituted 1,2,4-triazole ring based on published studies of analogous compounds, as specific data for this compound is not readily available in the searched literature.)
| Parameter | Typical Calculated Value (Å or °) |
| N1-N2 Bond Length | 1.35 |
| N2-C3 Bond Length | 1.32 |
| C3-N4 Bond Length | 1.36 |
| N4-C5 Bond Length | 1.33 |
| C5-N1 Bond Length | 1.38 |
| N1-N2-C3 Angle | 110.0 |
| N2-C3-N4 Angle | 115.0 |
| C3-N4-C5 Angle | 105.0 |
| N4-C5-N1 Angle | 108.0 |
| C5-N1-N2 Angle | 102.0 |
Data is illustrative and based on general findings for 1,2,4-triazole systems.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. For 1-methyl-1,2,4-triazole (B23700), a close analog of the target molecule, ab initio multi-reference multi-root configuration interaction (CI) procedures have been used in conjunction with experimental techniques like vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy. nih.gov
These high-level calculations have been instrumental in analyzing the electronic states of 1-methyl-1,2,4-triazole. nih.gov They can accurately predict ionization energies and the nature of excited electronic states. For example, studies have shown that the first ionization energy bands of 1-methyl-1,2,4-triazole exhibit complex vibrational structures. nih.gov The configuration interaction studies have also revealed details about the geometry of the resulting cations, indicating that while the first cation is largely planar, the second cation can exhibit significant twisting of the triazole ring. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For triazole-based compounds, MD simulations can provide insights into how the molecule interacts with its environment, such as in a solvent or within a biological system.
While specific MD studies on this compound are not prominent in the literature, simulations of other triazole derivatives have been performed to understand their binding mechanisms with proteins and their aggregation behavior. nih.gov These simulations typically employ force fields to describe the potential energy of the system, allowing for the exploration of the conformational landscape and the identification of stable binding modes and intermolecular hydrogen bonding networks.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assignments. DFT calculations, for instance, can be used to simulate infrared (IR) and Raman spectra. Studies on 1,2,4-triazole have shown that theoretical calculations can reproduce experimental vibrational frequencies with good accuracy. dnu.dp.ua For example, the calculated IR and Raman spectra of neutral and protonated 1,2,4-triazole have been used to identify the preferred site of protonation. dnu.dp.ua
Similarly, ab initio methods have been used to analyze and assign features in photoelectron spectra of 1-methyl-1,2,4-triazole. nih.goved.ac.uk These theoretical predictions are crucial for interpreting complex experimental spectra and understanding the electronic transitions involved.
Table 2: Representative Calculated Vibrational Frequencies for a Substituted 1,2,4-Triazole (Note: This table is illustrative and based on the types of data presented in computational studies of similar triazole compounds.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3100-3300 |
| C-H (ring) Stretch | 3000-3100 |
| C=C (vinyl) Stretch | 1620-1650 |
| C=N Stretch | 1500-1600 |
| Ring Breathing | 900-1000 |
Data is illustrative and intended to represent typical computational outputs.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For transformations involving 1,2,4-triazoles, such as alkylation or cycloaddition reactions, computational methods can be used to calculate the activation energies and reaction enthalpies.
For example, DFT calculations have been used to study the regioselectivity of alkylation of 1,2,4-triazole-3-thiones, a related class of compounds. uzhnu.edu.ua By calculating the energies of possible intermediates and transition states, researchers can predict the most likely reaction products, which can then be verified experimentally. uzhnu.edu.ua These computational approaches provide a molecular-level understanding of the factors that control the reactivity and selectivity of chemical transformations involving the triazole scaffold.
Polymerization and Material Science Applications of 1 Methyl 3 Vinyl 1h 1,2,4 Triazole Monomer
Homopolymerization of 1-Methyl-3-vinyl-1H-1,2,4-triazole
The homopolymerization of vinyltriazole monomers can be achieved through various radical polymerization techniques. The resulting polymers, poly(vinyl-1,2,4-triazole)s, are noted for their hydrophilicity, thermal stability, and chemical resistance. bldpharm.com
The free-radical polymerization of 1-vinyl-1,2,4-triazole (B1205247) and its derivatives is a well-established method for synthesizing the corresponding homopolymers. The process is typically initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN). The polymerization proceeds via the standard radical mechanism of initiation, propagation, and termination.
The kinetics of these polymerizations are influenced by the substituents on the triazole ring. For instance, studies on 1-vinyl-3-amino-1,2,4-triazole have shown that the amino group can decrease the monomer's polymerization activity compared to the unsubstituted 1-vinyl-1,2,4-triazole. Conversely, the electron-donating nature of a methyl group, such as in this compound, may subtly alter the reactivity of the vinyl group. The polymerization rate is also dependent on the solvent used; for example, water has been observed to have an accelerating effect on the polymerization of 1-vinyl-3-amino-1,2,4-triazole.
The general kinetic scheme for the free-radical polymerization of a vinyl monomer (M) like this compound can be described by the following elementary reactions:
Initiation: An initiator (I) decomposes to form primary radicals (R•), which then react with a monomer molecule to start a polymer chain (RM•).
Propagation: The monomer radical (RM•) adds to other monomer molecules in a sequential manner to grow the polymer chain (RMn•).
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.
A virtual representation of the polymerization process can be modeled using digital twins to predict reaction kinetics and polymer properties.
Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While specific CRP studies on this compound are not prevalent, research on other vinyltriazole monomers demonstrates their amenability to these methods.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for various functionalized vinyl-1,2,3-triazole monomers, yielding well-defined polymers. For example, RAFT polymerization of bio-based 1-vinyl-4-dianhydrohexitol-1,2,3-triazole stereoisomers has been achieved using a xanthate chain transfer agent. This suggests that RAFT would be a viable strategy for the controlled polymerization of this compound, likely requiring screening of appropriate RAFT agents (e.g., dithiobenzoates, trithiocarbonates) to achieve good control.
Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are other powerful CRP techniques. NMP has been used for 1-vinyl-1,2,3-triazole derivatives, allowing for the synthesis of functional polymers and block copolymers. The successful application of these techniques to various vinylazole systems indicates a high probability of their applicability to this compound for creating well-defined polymeric structures.
Copolymerization with Various Monomers
Copolymerization of this compound with other vinyl monomers is a key strategy to tailor the properties of the resulting materials, such as solubility, thermal characteristics, and functionality.
The composition and microstructure of a copolymer are determined by the reactivity ratios of the comonomers. These ratios, r₁ and r₂, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.
In a study of the free-radical copolymerization of 1-vinyl-1,2,4-triazole (M₁) with various fluoro-containing alkyl methacrylates (M₂), it was found that the fluoroalkyl methacrylates are more active in copolymerization than 1-vinyl-1,2,4-triazole. The reactivity ratios were determined, and the Alfrey-Price parameters (Q and e) were evaluated. For the copolymerization with 1,1,3-trihydrotetrafluoropropyl methacrylate, the reactivity ratios were found to be r₁ = 0.25 and r₂ = 2.50.
For the copolymerization of this compound, it would be necessary to experimentally determine the reactivity ratios with various comonomers to predict copolymer composition. The data below is for the related monomer, 1-vinyl-1,2,4-triazole.
Table 1: Reactivity Ratios for Copolymerization of 1-Vinyl-1,2,4-triazole (M₁) with Fluoroalkyl Methacrylates (M₂)
| Comonomer (M₂) | r₁ (1-vinyl-1,2,4-triazole) | r₂ (Fluoroalkyl Methacrylate) |
| 1,1,3-Trihydrotetrafluoropropyl methacrylate | 0.25 | 2.50 |
| 1,1,5-Trihydrooctafluoroamyl methacrylate | 0.22 | 2.80 |
| 1,1,7-Trihydrododecafluoroheptyl methacrylate | 0.20 | 3.00 |
| 1,1-Dihydrotrifluoroethyl methacrylate | 0.30 | 2.20 |
This interactive table provides the reactivity ratios for the copolymerization of 1-vinyl-1,2,4-triazole with different fluoroalkyl methacrylates.
The synthesis of block and graft copolymers containing triazole units allows for the creation of materials with unique morphologies and properties. Controlled radical polymerization techniques are particularly well-suited for the synthesis of well-defined block copolymers.
For instance, block copolymers containing 1,2,4-triazolium units have been synthesized, which are of interest as energetic materials. The general strategy involves the sequential polymerization of different monomers. For this compound, one could envision synthesizing a macroinitiator from a first monomer block and then using this to initiate the polymerization of the triazole monomer, or vice versa.
The "click chemistry" concept, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex polymer architectures, including graft and block copolymers. While this is more directly related to 1,2,3-triazoles, similar coupling strategies could be adapted for polymers derived from 1,2,4-triazoles if appropriate functional groups are incorporated.
Development of Functional Polymeric Materials from this compound
Polymers derived from this compound are expected to have a range of functional properties owing to the presence of the triazole ring. The N-methyl group enhances the polymer's stability and can influence its solubility characteristics.
Based on research into related poly(vinyltriazole)s, potential applications include:
Energetic Materials: Polymer salts derived from poly(1-vinyl-1,2,4-triazole) by protonation with energetic acids have been synthesized and investigated as energetic materials. These materials exhibit good thermal stability and high densities.
Dielectric Materials: Poly(1-vinyl-1,2,4-triazole) has been studied as a novel dielectric layer for organic field-effect transistors (OFETs), showing low leakage current and high breakdown voltage.
Biocompatible Materials: Carbochain polymers with 1,2,4-triazole (B32235) cycles are generally nonionic and water-compatible, making them attractive for applications such as drug carriers and adsorbents. The hydrophilicity can be tuned by the substituents on the triazole ring.
Metal-Polymer Nanocomposites: Poly(1-vinyl-1,2,4-triazole) has been used to stabilize gold nanoparticles, synthesized via a one-pot method in irradiated solutions. bldpharm.com The polymer acts as a stabilizer, and the resulting nanocomposites have potential applications in catalysis and sensing.
The specific properties of poly(this compound) would need to be investigated to fully realize its potential in these and other applications.
Synthesis of Smart Polymers with Tunable Properties (e.g., pH-responsive, thermo-responsive)
The synthesis of smart polymers, materials that respond to external stimuli such as pH and temperature, is a frontier in materials science. The incorporation of 1,2,4-triazole moieties into a polymer backbone is a promising strategy for creating such intelligent materials. Polymers containing triazole rings can exhibit sensitivity to pH due to the protonation and deprotonation of the nitrogen atoms in the heterocyclic ring. This change in charge can lead to conformational changes in the polymer chain, affecting its solubility and other properties.
While direct studies on the pH- and thermo-responsive properties of poly(this compound) are not extensively documented, the behavior of the closely related poly(1-vinyl-1,2,4-triazole) (PVT) provides valuable insights. nih.gov The presence of the methyl group at the 1-position of the triazole ring in the target monomer is anticipated to influence its electronic and steric properties, which could, in turn, modulate the responsive behavior of the resulting polymer. For instance, the electron-donating nature of the methyl group may alter the pKa of the triazole ring, thereby shifting the pH range at which the polymer exhibits a response.
Copolymerization of this compound with other functional monomers is a viable route to fine-tune the properties of the resulting smart polymers. For example, copolymerization with a temperature-responsive monomer like N-isopropylacrylamide (NIPAAm) could yield dual-responsive polymers.
Table 1: Anticipated Tunable Properties of Smart Polymers based on this compound
| Property | Stimulus | Anticipated Effect of Triazole Moiety | Potential Modulation by Methyl Group |
| pH-Responsiveness | pH | Protonation/deprotonation of triazole nitrogens leading to changes in solubility and conformation. | Alters the pKa of the triazole ring, shifting the pH response range. |
| Thermo-Responsiveness | Temperature | When copolymerized with monomers like NIPAAm, the triazole unit can influence the lower critical solution temperature (LCST). researchgate.net | May affect the hydrophilic/hydrophobic balance, thus modifying the LCST. |
Hydrogels and Polymer Networks Incorporating Triazole Units
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. The incorporation of this compound into hydrogel structures could offer several advantages. The triazole units can participate in hydrogen bonding and other non-covalent interactions, which can contribute to the physical crosslinking of the polymer chains, enhancing the mechanical strength and stability of the hydrogel.
The synthesis of such hydrogels can be achieved through the copolymerization of this compound with a crosslinking agent. The resulting network would possess the inherent properties of the triazole moiety. For instance, the hydrophilic nature of the triazole ring would contribute to the water-absorbing capacity of the hydrogel. Furthermore, the potential pH-sensitivity of the triazole units could be exploited to create hydrogels that swell or shrink in response to changes in the acidity or basicity of the surrounding environment. This property is highly desirable for applications in drug delivery and tissue engineering.
Table 2: Research Findings on a Related Triazole-Based Hydrogelator
| Hydrogelator | Self-Assembly Conditions | Critical Gelation Concentration | Key Finding |
| 5-(1H-1,2,3-triazol-5-yl)isophthalic acid | Sonication in water | 6 g/L | Isosteric substitution of 1,2,4-triazole with 1,2,3-triazole enabled hydrogel formation. researchgate.net |
Note: This table presents data for a related triazole compound to illustrate the potential of triazole moieties in hydrogel formation, as direct data for this compound is not available.
Applications in Advanced Polymer Technologies
The unique chemical structure of this compound suggests its utility in a range of advanced polymer technologies. The presence of the triazole ring, with its nitrogen atoms and aromatic character, can impart desirable properties such as thermal stability, chemical resistance, and the ability to coordinate with metal ions.
Coatings and Adhesives with Enhanced Performance
Polymers containing triazole units have been explored for their potential in high-performance coatings and adhesives. The triazole ring can enhance adhesion to various substrates through hydrogen bonding and dipole-dipole interactions. The inherent thermal stability of the triazole moiety can also contribute to the durability of the coating or adhesive, allowing it to withstand higher temperatures without degradation.
The polymerization of this compound would yield a polymer with a high density of triazole functional groups along its backbone. This could lead to coatings with excellent barrier properties, protecting the underlying material from corrosion and environmental degradation. In adhesives, the polarity of the triazole ring could improve bonding to a wide range of materials, including metals and plastics.
Composite Materials Reinforcement and Interfacial Adhesion
Polymers derived from this compound could be employed as a surface treatment for reinforcing fibers or particles. The triazole groups can interact with the surface of the filler through various mechanisms, while the polymer chains can entangle with the bulk matrix, effectively bridging the interface. This improved interfacial adhesion would lead to more efficient stress transfer from the matrix to the reinforcement, resulting in a stronger and tougher composite material.
Ion-Exchange Resins and Separation Technologies
The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them capable of coordinating with metal ions. This property can be harnessed in the development of ion-exchange resins for the selective removal of metal ions from aqueous solutions. A polymer network containing this compound units could act as a chelating resin, binding to specific metal ions.
The selectivity of such a resin would be influenced by the nature of the metal ion and the pH of the solution. This technology has potential applications in wastewater treatment, hydrometallurgy, and the recovery of precious metals. While specific studies on ion-exchange resins from this compound are scarce, research on other triazole-based polymers has demonstrated their efficacy in ion separation. For example, resins functionalized with 4-amino-1,2,4-triazole (B31798) have been investigated for the adsorption of specific metal ions.
Emerging Research Avenues and Future Directions for 1 Methyl 3 Vinyl 1h 1,2,4 Triazole Chemistry
Integration into Supramolecular Architectures and Self-Assembly Processes
The unique structural characteristics of 1-methyl-3-vinyl-1H-1,2,4-triazole, featuring a reactive vinyl group and a nitrogen-rich triazole ring, make it a compelling building block for the construction of complex supramolecular architectures. The triazole moiety, with its capacity for hydrogen bonding and metal coordination, can direct the self-assembly of molecules into well-defined, higher-order structures. nih.govgoogle.com The vinyl group provides a site for polymerization or other post-assembly modifications, allowing for the creation of robust and functional materials. ontosight.airesearchgate.net
Research in this area is exploring the use of this compound in the design of metal-organic frameworks (MOFs) and coordination polymers. The triazole nitrogen atoms can coordinate with various metal ions, leading to the formation of extended networks with tailored pore sizes and functionalities. These materials have potential applications in gas storage, catalysis, and separation processes.
Furthermore, the interplay of hydrogen bonding involving the triazole ring and π-π stacking interactions between the aromatic rings can be harnessed to create intricate self-assembled monolayers and liquid crystalline phases. The vinyl group's reactivity allows for the subsequent "locking-in" of these assemblies through polymerization, resulting in stable and functional thin films and membranes.
Applications in Sensing and Molecular Recognition Systems (Non-Biological)
The electron-rich nature of the 1,2,4-triazole (B32235) ring and its ability to participate in various non-covalent interactions make this compound a promising candidate for the development of non-biological sensing and molecular recognition systems. The triazole moiety can act as a binding site for specific analytes through hydrogen bonding, electrostatic interactions, or coordination with a central metal ion. nih.gov
One emerging application is in the detection of metal ions. The triazole nitrogens can selectively bind to certain metal cations, leading to a measurable change in the spectroscopic or electrochemical properties of the molecule. By incorporating this triazole derivative into a polymer matrix or onto a sensor surface, highly sensitive and selective chemosensors can be fabricated.
Moreover, the vinyl group allows for the integration of this compound into more complex sensor architectures. For instance, it can be copolymerized with other functional monomers to create polymers with tailored recognition capabilities. These polymeric sensors could be utilized for the detection of various small molecules or environmental pollutants. Research is also exploring the use of these materials in gas sensing applications, where the interaction of gas molecules with the triazole-containing polymer induces a detectable signal.
Green Synthesis and Sustainable Chemistry Perspectives
In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively developing green and sustainable methods for the synthesis of this compound and its derivatives. rsc.org Traditional synthetic routes often involve hazardous reagents and solvents, generating significant waste. rsc.org Modern approaches focus on minimizing environmental impact by utilizing safer reagents, renewable feedstocks, and more efficient reaction conditions.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. rsc.org |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. rsc.orgrsc.org |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilizing raw materials which are renewable rather than depleting. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. organic-chemistry.org |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products. |
| Real-time Analysis for Pollution Prevention | Monitoring and controlling reactions in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. rsc.org |
Advanced Characterization Techniques for In-situ Reaction Monitoring and Kinetic Profiling
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound, advanced in-situ characterization techniques are being increasingly employed. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction and quenching.
Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the progress of a reaction. mdpi.comrdd.edu.iq By observing changes in the characteristic vibrational or resonance frequencies of the reacting species, researchers can obtain detailed information about the reaction pathway and identify transient intermediates. mdpi.comrdd.edu.iq For instance, the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the polymer backbone can be monitored by in-situ NMR during the polymerization of this compound.
In-situ mass spectrometry can provide real-time information on the molecular weight distribution of polymers being formed. Techniques like Process Analytical Technology (PAT) are being integrated into synthetic processes to ensure consistent product quality and to optimize reaction conditions for improved yield and selectivity. The data obtained from these in-situ monitoring techniques is crucial for developing accurate kinetic models, which can then be used to predict reaction outcomes and to design more efficient and controlled synthetic processes.
| Technique | Information Gained | Application Example |
| In-situ FTIR Spectroscopy | Real-time tracking of functional group changes. | Monitoring the disappearance of the vinyl C=C stretch during polymerization. |
| In-situ NMR Spectroscopy | Real-time monitoring of changes in the chemical environment of nuclei (¹H, ¹³C). mdpi.com | Observing the conversion of the vinyl group and the formation of the polymer backbone. |
| In-situ Mass Spectrometry | Real-time analysis of reaction components and product masses. | Following the progress of the reaction by identifying intermediates and the final product. |
| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters. | Ensuring consistent product quality and optimizing reaction conditions for the synthesis of this compound. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-3-vinyl-1H-1,2,4-triazole, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 1H-1,2,4-triazole derivatives. Introduce methyl groups via alkylation using iodomethane or dimethyl sulfate in basic conditions (e.g., NaOH).
- Step 2 : For vinylation, employ nucleophilic substitution or coupling reactions. For example, react 3-bromo-1-methyl-1H-1,2,4-triazole with vinyl magnesium bromide (Grignard reagent) under inert atmospheres.
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC with UV detection at 254 nm, ensuring relative standard deviation (RSD) of peak areas <2% .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Structural Confirmation :
- NMR : -NMR should show characteristic peaks: methyl group (~δ 3.2 ppm) and vinyl protons (δ 5.0–6.5 ppm, split into doublets or triplets due to coupling). -NMR will confirm sp-hybridized carbons (vinyl C at ~120–130 ppm).
- IR : Look for C=C stretching (~1640 cm) and triazole ring vibrations (~1500 cm).
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 125 (CHN). Compare with NIST reference data for validation .
Q. What crystallographic tools are suitable for resolving ambiguities in triazole derivatives?
- Tools :
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. For example, bond length discrepancies (e.g., C–C bonds deviating >0.01 Å from expected values) can be resolved using anisotropic displacement parameters .
- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in vinyl or methyl groups. Ensure data-to-parameter ratios >10 to avoid overfitting .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the vinyl group in polymerization reactions?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-311G+(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict sites for radical or anionic polymerization.
- Example : For poly(N-vinyl-1,2,4-triazole)s, the vinyl group’s electron density (calculated via Mulliken charges) determines susceptibility to chain-transfer reactions. Compare with experimental NMR kinetics to validate predictions .
Q. What strategies mitigate contradictory data in spectroscopic vs. crystallographic analyses?
- Resolution :
- Case Study : If NMR suggests a planar triazole ring but X-ray shows puckering, perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···N hydrogen bonds) that distort the ring. Reconcile using torsion angle restraints in refinement .
Q. How can HPLC-MS detect trace impurities (e.g., 4-amino derivatives) in synthesized batches?
- Protocol :
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Detection : MS/MS in MRM mode for 4-amino-1,2,4-triazole (transition m/z 99→82). Ensure method reproducibility with RSD <5% across triplicate runs .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Guidelines :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during thionyl chloride reactions (common in chloromethylation steps).
- PPE : Nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. Refer to SDS recommendations for 3-amino derivatives, which highlight acute aquatic toxicity (H411) and skin sensitization risks (H317) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
